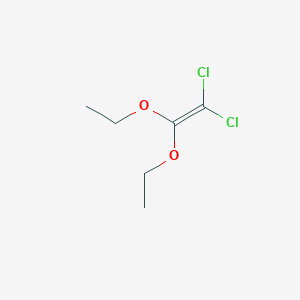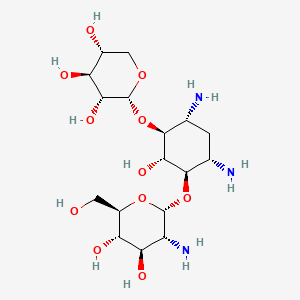
Gentamicin A2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gentamicin A2 is an aminoglycoside antibiotic derived from the bacterium Micromonospora echinospora. It is part of the gentamicin complex, which includes several related compounds used to treat various bacterial infections. This compound is particularly effective against gram-negative bacteria and is used in clinical settings to treat severe infections such as sepsis, pneumonia, and urinary tract infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of gentamicin A2 involves a series of enzyme-catalyzed reactions. The core aminocyclitol moiety, 2-deoxystreptamine, is synthesized through the action of specific genes such as gtmB, gtmA, and gacH. Subsequent glycosylation steps involve the addition of sugar moieties by enzymes like GtmG and GtmE, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Micromonospora echinospora. The fermentation conditions are optimized to maximize the yield of this compound, and the product is then purified through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Gentamicin A2 undergoes several types of chemical reactions, including:
Reduction: The bifunctional enzyme GenB4 catalyzes the reduction of specific functional groups in this compound.
Transamination: GenB4 also facilitates transamination reactions, which are crucial for the final steps of this compound biosynthesis.
Common Reagents and Conditions
Common reagents used in the chemical reactions involving this compound include reducing agents and transaminases. The reactions typically occur under mild conditions to preserve the integrity of the antibiotic structure .
Major Products Formed
The major products formed from the chemical reactions involving this compound include various derivatives of the gentamicin complex, such as gentamicin C1a and gentamicin C2a .
Scientific Research Applications
Gentamicin A2 has a wide range of scientific research applications:
Mechanism of Action
Gentamicin A2 exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with protein synthesis by causing misreading of messenger RNA, ultimately leading to bacterial cell death . The primary molecular targets are the ribosomal RNA and associated proteins involved in the translation process .
Comparison with Similar Compounds
Similar Compounds
Gentamicin A2 is part of the gentamicin complex, which includes:
- Gentamicin C1
- Gentamicin C1a
- Gentamicin C2
Uniqueness
Compared to other aminoglycosides, this compound has a unique structure that allows it to evade certain bacterial resistance mechanisms. Its ability to bind effectively to the bacterial ribosome and disrupt protein synthesis makes it a potent antibiotic .
Conclusion
This compound is a vital aminoglycoside antibiotic with significant clinical and research applications. Its unique biosynthetic pathway, chemical reactivity, and mechanism of action make it an important compound in the fight against bacterial infections.
Properties
Molecular Formula |
C17H33N3O11 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C17H33N3O11/c18-4-1-5(19)15(31-17-12(26)9(23)6(22)3-28-17)13(27)14(4)30-16-8(20)11(25)10(24)7(2-21)29-16/h4-17,21-27H,1-3,18-20H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+,13-,14+,15-,16+,17+/m0/s1 |
InChI Key |
BIVUTZYWJNTGDG-GTMVCPGISA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(CO2)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


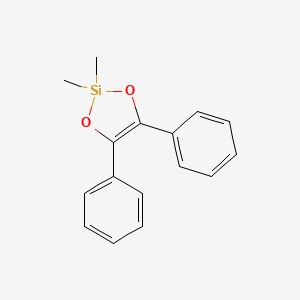
![1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide](/img/structure/B14623785.png)
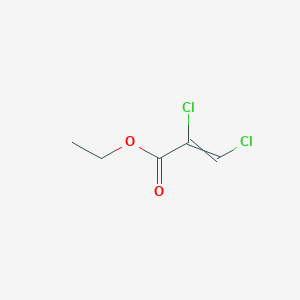

![N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide](/img/structure/B14623803.png)
![N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide](/img/structure/B14623811.png)
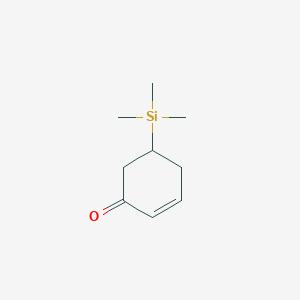
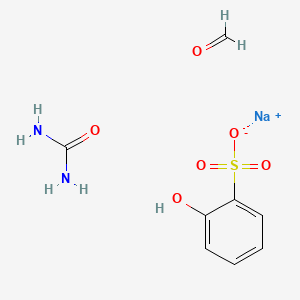



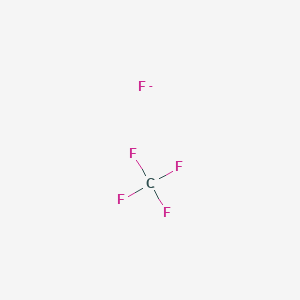
![3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14623861.png)
